1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound that belongs to the class of heterocyclic compounds. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Corrosion Inhibition
Quinoxaline derivatives, similar in structure to 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been applied as corrosion inhibitors. For example, derivatives like CPTQ and DPTQ have demonstrated high corrosion inhibition efficiency for mild steel in acidic environments. These inhibitors function by forming a protective layer on the metal surface, significantly reducing corrosion rates (Saraswat & Yadav, 2020).
Synthesis of Condensed Aromatic Compounds
Compounds structurally related to this compound are used in the synthesis of condensed aromatic compounds. For example, the rhodium-catalyzed oxidative coupling of phenylazoles with internal alkynes can produce various condensed aromatic structures. These reactions often involve cleavages of multiple C-H bonds, leading to products with potential applications in material science and pharmaceuticals (Umeda et al., 2011).
Optical and Electronic Properties
Derivatives of this compound have been studied for their optical and electronic properties. For instance, the structural and optical properties of certain quinoline derivatives have been explored for potential applications in photovoltaic devices and organic electronics. Such compounds can exhibit unique absorption and emission spectra, making them candidates for optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antioxidant Properties
Quinolinyl chalcones, structurally related to the compound of interest, have been synthesized and show promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Moreover, some derivatives exhibit moderate antioxidant activity, indicating potential applications in pharmaceutical and health-related fields (Prasath et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment . By inhibiting CDK2, the compound can selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth inhibition . The compound also induces apoptosis, a form of programmed cell death, further contributing to its anti-proliferative effects .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . The compound’s potent dual activity against these cell lines and CDK2 makes it a promising candidate for further investigations .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-15-6-8-16(9-7-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-4-2-1-3-5-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIQNNPXXSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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